molecular formula C15H28N2O2 B5637421 Ethyl 4-(cycloheptylamino)piperidine-1-carboxylate

Ethyl 4-(cycloheptylamino)piperidine-1-carboxylate

Cat. No.: B5637421
M. Wt: 268.39 g/mol
InChI Key: JTMAOEGOHOAQAL-UHFFFAOYSA-N
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Description

Ethyl 4-(cycloheptylamino)piperidine-1-carboxylate is an organic compound with the molecular formula C15H28N2O2. It belongs to the class of piperidinecarboxylates, which are characterized by a piperidine ring bearing a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(cycloheptylamino)piperidine-1-carboxylate typically involves the reaction of ethyl 4-aminopiperidine-1-carboxylate with cycloheptylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cycloheptylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidinecarboxylates .

Mechanism of Action

The mechanism of action of ethyl 4-(cycloheptylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 4-(cycloheptylamino)piperidine-1-carboxylate include:

Uniqueness

This compound is unique due to the presence of the cycloheptylamino group, which imparts distinct chemical and biological properties compared to other piperidinecarboxylates.

Properties

IUPAC Name

ethyl 4-(cycloheptylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-2-19-15(18)17-11-9-14(10-12-17)16-13-7-5-3-4-6-8-13/h13-14,16H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMAOEGOHOAQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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